3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. The process begins with the preparation of 2-methylphenoxyacetic acid, which is then reacted with hydrazine to form the carbohydrazide intermediate. This intermediate is further reacted with 4-chlorobenzoic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
- 3-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 2-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structures but differ in the position of the substituents, which can affect their chemical and biological properties
Properties
CAS No. |
477728-95-3 |
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Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H19ClN2O4/c1-16-5-2-3-8-21(16)29-15-22(27)26-25-14-17-6-4-7-20(13-17)30-23(28)18-9-11-19(24)12-10-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
CGXXUCPTLFOUCH-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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